N-(2-hydroxyethyl)-2-(1-oxo-4-phenylphthalazin-2(1H)-yl)acetamide
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Overview
Description
N-(2-hydroxyethyl)-2-(1-oxo-4-phenylphthalazin-2(1H)-yl)acetamide is a complex organic compound that belongs to the class of phthalazinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-2-(1-oxo-4-phenylphthalazin-2(1H)-yl)acetamide typically involves the reaction of phthalic anhydride with hydrazine to form phthalazinone, followed by acylation with an appropriate acylating agent. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyethyl)-2-(1-oxo-4-phenylphthalazin-2(1H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: As a potential therapeutic agent due to its biological activity.
Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-2-(1-oxo-4-phenylphthalazin-2(1H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phthalazinone derivatives, such as:
- 2-(4-phenylphthalazin-1-yl)acetamide
- 2-(1-oxo-4-phenylphthalazin-2(1H)-yl)propanoic acid
Uniqueness
N-(2-hydroxyethyl)-2-(1-oxo-4-phenylphthalazin-2(1H)-yl)acetamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxyethyl group, for example, may enhance its solubility and reactivity compared to similar compounds.
Properties
IUPAC Name |
N-(2-hydroxyethyl)-2-(1-oxo-4-phenylphthalazin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c22-11-10-19-16(23)12-21-18(24)15-9-5-4-8-14(15)17(20-21)13-6-2-1-3-7-13/h1-9,22H,10-12H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOZIUPGBLPQNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)NCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
44.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49671116 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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